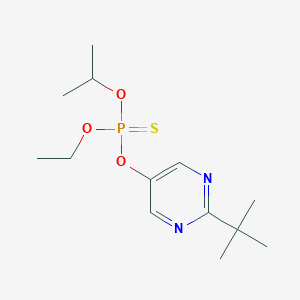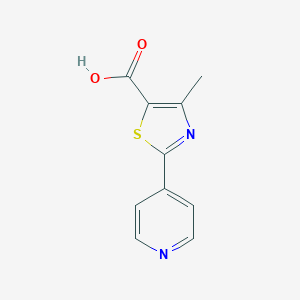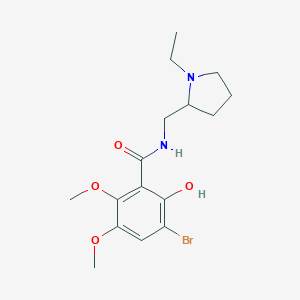
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide, also known as Br-MDMC, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of amphetamines and is structurally similar to the popular drug MDMA (3,4-methylenedioxymethamphetamine).
Mechanism Of Action
The mechanism of action of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is similar to that of MDMA. It works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in positive mood, empathy, and sociability. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical And Physiological Effects
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. In addition, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of certain cytokines, which play a role in the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is a controlled substance and requires special licensing to use in research.
Future Directions
There are several future directions for research on 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential use in the treatment of addiction, particularly to substances such as cocaine and methamphetamine. Finally, research could focus on the development of new compounds based on the structure of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide that may have even greater therapeutic potential.
Conclusion:
In conclusion, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves increasing the release of neurotransmitters in the brain, leading to an increase in positive mood and sociability. While there are advantages to using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments, there are also limitations due to its controlled substance status. Future research could focus on its potential use in the treatment of depression, anxiety, and addiction, as well as the development of new compounds based on its structure.
Synthesis Methods
The synthesis of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide involves the reaction of 5,6-dimethoxy-2-nitrosalicylic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in its pure form.
Scientific Research Applications
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that this compound has a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of serotonin in the brain, leading to an increase in positive mood and a decrease in negative emotions.
properties
CAS RN |
152127-74-7 |
|---|---|
Product Name |
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide |
Molecular Formula |
C16H23BrN2O4 |
Molecular Weight |
387.27 g/mol |
IUPAC Name |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) |
InChI Key |
WGLPSCZHULDZSS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |
synonyms |
(76Br)FLB 463 3-bromo-N--((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide FLB 463 FLB-463 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
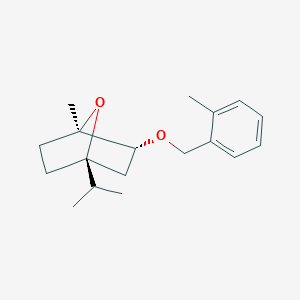

![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
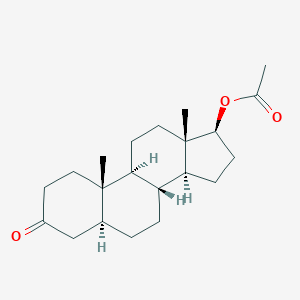
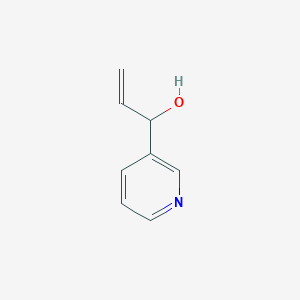
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)

